molecular formula C17H20N2O2S B10909511 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide

N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide

Cat. No.: B10909511
M. Wt: 316.4 g/mol
InChI Key: AQKFEPKKRYMBDD-GIJQJNRQSA-N
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Description

N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group and a phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 2-(2,3,6-trimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl and phenoxy groups.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C17H20N2O2S/c1-11-5-6-12(2)17(14(11)4)21-10-16(20)19-18-9-15-8-7-13(3)22-15/h5-9H,10H2,1-4H3,(H,19,20)/b18-9+

InChI Key

AQKFEPKKRYMBDD-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(S2)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(S2)C)C

Origin of Product

United States

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